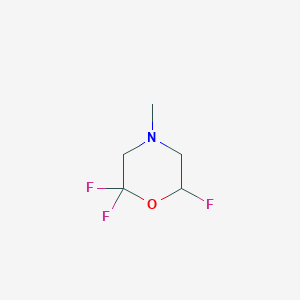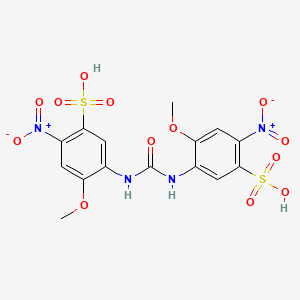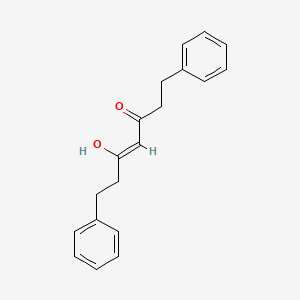
Cis-bromo-ester(Cis-BBD)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. This compound is characterized by its cis configuration, which significantly influences its chemical behavior and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of cis-bromo-ester typically involves a one-pot reaction method. This process begins with the dissolution of 2,4-dichloroacetophenone and glycerin in a solvent. A bromination reagent is then used to perform bromination on the methyl group adjacent to the keto carbonyl in the presence of a catalyst. Concurrently, ketalization of the carbonyl group with glycerin occurs, resulting in a bromo-ketal intermediate . This intermediate is then reacted with benzoyl chloride to yield a mixture of cis and trans bromo-esters. The cis-bromo-ester is subsequently isolated through resolution and recrystallization .
Industrial Production Methods
The industrial production of cis-bromo-ester follows a similar synthetic route but is optimized for large-scale operations. The process is designed to be simple, safe, cost-effective, and environmentally friendly, making it suitable for industrialization .
Analyse Des Réactions Chimiques
Types of Reactions
Cis-bromo-ester undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in cis-bromo-ester can be substituted with other nucleophiles, such as triazole, to form triazole compounds.
Oxidation and Reduction Reactions:
Common Reagents and Conditions
Bromination Reagents: Used in the initial synthesis of cis-bromo-ester.
Nucleophiles: Such as triazole, used in substitution reactions.
Catalysts: Employed to facilitate various reactions, including bromination and substitution
Major Products
The major products formed from reactions involving cis-bromo-ester include triazole compounds and other derivatives, depending on the specific reagents and conditions used .
Applications De Recherche Scientifique
Cis-bromo-ester is primarily used as an intermediate in the synthesis of pharmaceutical compounds, particularly conazole medicines . These medicines are used to treat fungal infections and have broad-spectrum antifungal activity
Chemistry: As intermediates in organic synthesis.
Biology: For the development of bioactive compounds.
Medicine: In the synthesis of antifungal drugs.
Industry: For the production of pharmaceuticals on an industrial scale.
Mécanisme D'action
The mechanism of action of cis-bromo-ester involves its role as an intermediate in the synthesis of bioactive compounds. For example, in the synthesis of triazole compounds, cis-bromo-ester reacts with triazole to form the final product, which exerts antifungal effects by inhibiting the synthesis of ergosterol, a key component of fungal cell membranes . The molecular targets and pathways involved in these reactions are specific to the final bioactive compounds synthesized from cis-bromo-ester.
Comparaison Avec Des Composés Similaires
Cis-bromo-ester is unique due to its cis configuration, which influences its reactivity and applications. Similar compounds include:
Trans-bromo-ester: The trans isomer of cis-bromo-ester, which has different chemical properties and reactivity.
Other Bromo-esters: Compounds with similar structures but different substituents or configurations.
These similar compounds may have different applications and reactivity profiles, highlighting the uniqueness of cis-bromo-ester in specific synthetic and pharmaceutical contexts.
Propriétés
Formule moléculaire |
C18H15BrCl2O4 |
|---|---|
Poids moléculaire |
446.1 g/mol |
Nom IUPAC |
[(2S,4R)-2-(bromomethyl)-2-(3,5-dichlorophenyl)-1,3-dioxolan-4-yl]methyl benzoate |
InChI |
InChI=1S/C18H15BrCl2O4/c19-11-18(13-6-14(20)8-15(21)7-13)24-10-16(25-18)9-23-17(22)12-4-2-1-3-5-12/h1-8,16H,9-11H2/t16-,18+/m0/s1 |
Clé InChI |
JPFZAUHKNHKBLW-FUHWJXTLSA-N |
SMILES isomérique |
C1[C@@H](O[C@](O1)(CBr)C2=CC(=CC(=C2)Cl)Cl)COC(=O)C3=CC=CC=C3 |
SMILES canonique |
C1C(OC(O1)(CBr)C2=CC(=CC(=C2)Cl)Cl)COC(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-1-[3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-yl]oxyoctadecan-2-yl]hexacosanamide](/img/structure/B13405465.png)

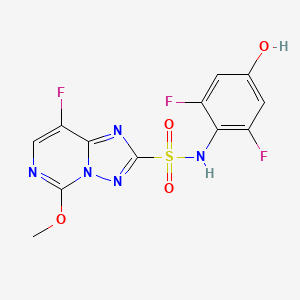
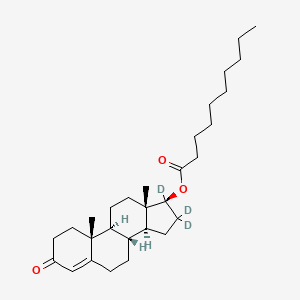
![4-Acetyl-5-hydroxy-2',4',6'-trimethyl-1,6-dihydro[1,1'-biphenyl]-3(2H)-one](/img/structure/B13405485.png)
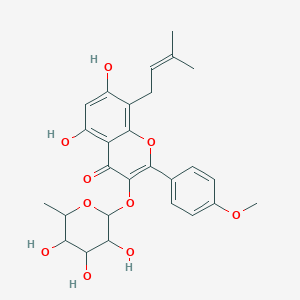
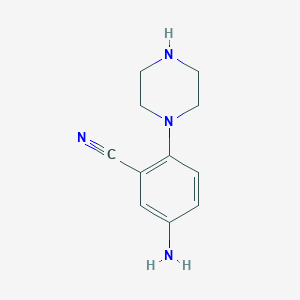
![tert-butyl 2-[5-[6-[1-[2-(methoxycarbonylamino)-3-methylbutanoyl]-5-methylpyrrolidin-2-yl]-21-oxa-5,7-diazapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-1(13),2,4(8),5,9,11,14(19),15,17-nonaen-17-yl]-1H-imidazol-2-yl]-4-(methoxymethyl)pyrrolidine-1-carboxylate](/img/structure/B13405498.png)
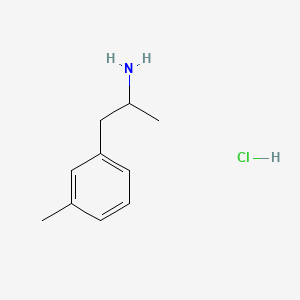
![Trisodium;3-[(2-arsonatophenyl)diazenyl]-4,5-dihydroxy-7-sulfonaphthalene-2-sulfonate](/img/structure/B13405507.png)
